methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate
Overview
Description
Methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a benzoate ester. The compound’s structure includes a fluorine atom and a methoxy group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation, followed by sulfonation and esterification reactions . The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and sulfur trioxide for the sulfonation step. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield .
Chemical Reactions Analysis
Methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways.
Mechanism of Action
The mechanism of action of methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, influencing their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate can be compared with other sulfonamide derivatives, such as:
Methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate: Similar in structure but with different positional isomerism, leading to variations in reactivity and biological activity.
Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate: Another related compound with distinct substitution patterns, affecting its chemical and physical properties.
Properties
IUPAC Name |
methyl 4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-21-13-8-5-11(16)9-14(13)23(19,20)17-12-6-3-10(4-7-12)15(18)22-2/h3-9,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUBHKIEANEDDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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